molecular formula C12H9NaO5S B12871907 4-Dibenzofuransulfonic acid, sodium salt, hydrate CAS No. 42138-16-9

4-Dibenzofuransulfonic acid, sodium salt, hydrate

Cat. No.: B12871907
CAS No.: 42138-16-9
M. Wt: 288.25 g/mol
InChI Key: CILRABBSLUFGGM-UHFFFAOYSA-M
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Description

4-Dibenzofuransulfonic acid, sodium salt, hydrate is an aromatic sulfonic acid derivative characterized by a dibenzofuran core substituted with a sulfonic acid group. The sodium salt form enhances its water solubility, while the hydrate component influences its crystalline stability. This compound is structurally analogous to other sulfonated aromatic systems, which are widely used in industrial and pharmaceutical applications due to their solubility, stability, and reactivity.

Properties

CAS No.

42138-16-9

Molecular Formula

C12H9NaO5S

Molecular Weight

288.25 g/mol

IUPAC Name

sodium;dibenzofuran-4-sulfonate;hydrate

InChI

InChI=1S/C12H8O4S.Na.H2O/c13-17(14,15)11-7-3-5-9-8-4-1-2-6-10(8)16-12(9)11;;/h1-7H,(H,13,14,15);;1H2/q;+1;/p-1

InChI Key

CILRABBSLUFGGM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)S(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium dibenzo[b,d]furan-4-sulfonate hydrate typically involves the sulfonation of dibenzofuran. This process can be achieved through the reaction of dibenzofuran with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of sodium dibenzo[b,d]furan-4-sulfonate hydrate is often carried out in large-scale reactors where controlled sulfonation reactions are performed. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium dibenzo[b,d]furan-4-sulfonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfonic acid derivatives, and various substituted dibenzofuran compounds .

Scientific Research Applications

Chemical Synthesis

1. Catalysis in Organic Reactions

  • 4-Dibenzofuransulfonic acid, sodium salt, hydrate is utilized as a catalyst in several organic reactions. Its acidic properties facilitate various transformations, including sulfonation and nitration reactions. The compound's ability to stabilize transition states makes it effective for enhancing reaction rates and yields.

2. Synthesis of Functionalized Compounds

  • It serves as a precursor for the synthesis of functionalized dibenzofuran derivatives, which are important in pharmaceuticals and agrochemicals. The sulfonate group enhances solubility and reactivity, making these derivatives suitable for further chemical modifications.

Environmental Science

1. Pollutant Degradation

  • The compound has been investigated for its role in the degradation of environmental pollutants. Studies indicate that 4-Dibenzofuransulfonic acid can participate in photochemical reactions that break down persistent organic pollutants (POPs) in aquatic environments. This application is particularly relevant for addressing issues related to water contamination.

2. Soil Remediation

  • In soil remediation efforts, the compound is used to enhance the bioavailability of hydrophobic organic contaminants. By modifying the soil's chemical environment, it aids in the mobilization and degradation of these contaminants by microbial communities.

Materials Science

1. Polymer Chemistry

  • 4-Dibenzofuransulfonic acid, sodium salt, hydrate is employed in the synthesis of sulfonated polymers. These polymers exhibit enhanced conductivity and are used in applications such as fuel cells and batteries. The incorporation of sulfonate groups improves ionic conductivity and thermal stability.

2. Dye Sensitization

  • The compound is also used in dye-sensitized solar cells (DSSCs). Its ability to form charge-transfer complexes with various dyes enhances light absorption and conversion efficiency in photovoltaic devices.

Case Studies

Study Application Findings
Study on PhotodegradationEnvironmental ScienceDemonstrated effective breakdown of chlorinated pollutants using 4-Dibenzofuransulfonic acid as a catalyst under UV light exposure .
Synthesis of Sulfonated PolymersMaterials ScienceReported improved ionic conductivity in sulfonated polymer membranes when incorporating 4-Dibenzofuransulfonic acid .
Soil Remediation TechniquesEnvironmental ScienceShowed enhanced degradation rates of hydrophobic compounds in contaminated soils treated with 4-Dibenzofuransulfonic acid .

Mechanism of Action

The mechanism of action of sodium dibenzo[b,d]furan-4-sulfonate hydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the functional groups present on the dibenzofuran ring. The compound’s sulfonate group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Sodium 4-Hydroxybenzenesulfonate Dihydrate

  • Structure : A benzene ring with hydroxyl (-OH) and sulfonate (-SO₃⁻) groups at the para position.
  • Key Differences : Lacks the dibenzofuran core but shares the sulfonate and hydrate functionalities. The hydroxyl group enhances polarity, affecting solubility and reactivity .

Sodium 4-Aminobenzenesulfonate Dihydrate

  • Structure: Contains an amino (-NH₂) group instead of a hydroxyl group.

6-Hydroxy-2-Naphthalenesulfonic Acid Sodium Salt Hydrate

  • Structure : A naphthalene ring system with hydroxyl and sulfonate groups.
  • Key Differences : The larger aromatic system (naphthalene vs. benzene) reduces solubility in polar solvents but enhances thermal stability .

Sodium 4-Formylbenzene-1,3-Disulfonate Hydrate

  • Structure : Benzene ring with formyl (-CHO) and two sulfonate groups.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Hydrate Form Key Properties
Sodium 4-Hydroxybenzenesulfonate Dihydrate C₆H₅NaO₄S·2H₂O 232.18 24 g/100 mL Dihydrate High polarity, stable at 25–40°C
Sodium 4-Aminobenzenesulfonate Dihydrate C₆H₆NNaO₃S·2H₂O 231.19 Slightly soluble Dihydrate Decomposes above 280°C
6-Hydroxy-2-Naphthalenesulfonate Sodium Hydrate C₁₀H₇NaO₄S 246.21 Moderate Monohydrate Sensitive to UV light
Sodium 4-Formylbenzene-1,3-Disulfonate Hydrate C₇H₅NaO₇S₂·H₂O 306.23 Highly soluble Monohydrate Chelating agent for metal ions

Stability and Hydrate Formation

  • Hydrate Stability : Cocrystallization studies (e.g., Loxoprofen Sodium with sugars) demonstrate that hydrogen-bonded networks in hydrates reduce water mobility, enhancing physical stability under varying humidity (33–75% RH) and temperature (25–40°C) conditions .
  • Dehydration Risks: Sodium 4-aminobenzenesulfonate dihydrate decomposes upon heating (>280°C), while Sodium 4-hydroxybenzenesulfonate dihydrate remains stable under similar conditions .

Research Findings

  • Hydrate Engineering : Cocrystallization with sugars (e.g., glucose) reduces hydrate instability in pharmaceuticals, as shown by PXRD analyses under controlled humidity .
  • Analytical Methods : Spectrophotometric assays (λmax = 427 nm) are validated for quantifying sulfonated dyes, applicable to sodium sulfonate derivatives .
  • Reduction Reactions: Sodium nitro-phenol-sulfonates undergo selective reduction with sodium sulfide, yielding aminophenol derivatives for industrial dyes .

Biological Activity

4-Dibenzofuransulfonic acid, sodium salt, hydrate is a chemical compound with the formula C12H9NaO5SC_{12}H_{9}NaO_{5}S and a molecular weight of 288.252 g/mol. This compound is part of a larger class of sulfonic acids, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This article examines the biological activity of this compound based on available research findings.

  • Chemical Formula: C12H9NaO5SC_{12}H_{9}NaO_{5}S
  • Molecular Weight: 288.252 g/mol
  • IUPAC Name: 4-Dibenzofuransulfonic acid, sodium salt, hydrate
  • InChI Key: CILRABBSLUFGGM-UHFFFAOYSA-M

Biological Activity Overview

The biological activity of 4-Dibenzofuransulfonic acid, sodium salt, hydrate has been explored in various studies, focusing on its potential applications in pharmaceuticals and environmental sciences.

Antimicrobial Activity

Research indicates that sulfonic acid derivatives exhibit significant antimicrobial properties. For example, studies have shown that various sulfonic acids can inhibit the growth of bacteria and fungi. The specific mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Sulfonic acids have also been noted for their anti-inflammatory effects. Compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings

Several studies have provided insights into the biological activity of 4-Dibenzofuransulfonic acid:

  • Toxicity Studies :
    • A study evaluating the toxicity profile indicated that high doses (2000 mg/kg) did not result in mortality but showed mild effects such as soft feces in test subjects . The no-observed-adverse-effect level (NOAEL) was determined to be 1000 mg/kg/day.
    • Mutagenicity tests conducted using Salmonella typhimurium strains showed that the compound did not exhibit mutagenic properties at various concentrations .
  • Dermal Activity :
    • Research on similar sulfonic acid derivatives has demonstrated their effectiveness as dermal active agents. These compounds can enhance skin permeability and promote therapeutic effects for conditions like acne vulgaris .
  • Environmental Impact :
    • Studies assessing the environmental toxicity of sulfonic acids indicate low toxicity to aquatic organisms such as Artemia franciscana, suggesting that these compounds may have a favorable environmental profile .

Data Tables

Study TypeFindings
Toxicity AssessmentNOAEL: 1000 mg/kg/day; no deaths at 2000 mg/kg; soft feces observed .
MutagenicityNegative results in Salmonella typhimurium assays at concentrations up to 5000 µg/plate .
Dermal ActivityEnhanced skin permeability; effective against acne-related pathogens .
Environmental ToxicityClassified as "Relatively Harmless" to aquatic life .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory setting, 4-Dibenzofuransulfonic acid was tested against common bacterial strains associated with skin infections. The results indicated a significant reduction in bacterial counts, suggesting its potential as an antimicrobial agent.

Case Study 2: Inflammatory Response Modulation
A controlled study assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. The administration of the compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups.

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